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Compound of Interest

Compound Name: 5-Methoxy-4-methylnicotinic acid

CAS No.: 1211535-00-0

Cat. No.: B572511

Get Quote

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nicotinic

acid (niacin or Vitamin B3) derivatives. As a foundational molecule in medicinal chemistry,

nicotinic acid's scaffold has been extensively modified to enhance therapeutic efficacy and

mitigate undesirable side effects across various applications, from dyslipidemia management to

antimicrobial and anti-inflammatory therapies. This document will explore the nuanced effects

of structural modifications on biological activity, supported by experimental data and detailed

protocols for researchers in drug discovery and development.

The Core Moiety: Nicotinic Acid's Therapeutic
Landscape
Nicotinic acid, a simple pyridine-3-carboxylic acid, is a vital nutrient and a potent

pharmacological agent. In high doses, it effectively modulates lipid profiles by reducing low-

density lipoprotein (LDL), triglycerides, and lipoprotein(a), while being the most potent agent for

increasing high-density lipoprotein (HDL) cholesterol levels.[1][2] Its therapeutic utility, however,

has been hampered by a prominent side effect: a cutaneous vasodilation known as flushing.[3]

This has driven extensive research into derivatives that can retain the therapeutic benefits

while minimizing adverse effects.
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The biological activities of nicotinic acid derivatives are diverse, extending beyond lipid

metabolism to include anti-inflammatory, analgesic, antibacterial, and antifungal properties.[4]

[5][6][7] Understanding the SAR is crucial for rationally designing novel compounds with

improved potency and selectivity for these varied targets.

Key Signaling Pathway: GPR109A Activation
A significant portion of nicotinic acid's metabolic effects are mediated through the G protein-

coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.

[3]
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Caption: GPR109A signaling cascade initiated by nicotinic acid.

Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn

decreases intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP leads to decreased

activity of protein kinase A and hormone-sensitive lipase, ultimately suppressing the lipolysis of

triglycerides in adipose tissue.[8] The resulting decrease in free fatty acid flux to the liver

reduces the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL)

synthesis.[2][8]
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Comparative Structure-Activity Relationship
Analysis
The nicotinic acid scaffold offers three primary sites for modification: the carboxylic acid group

at position 3, the pyridine nitrogen at position 1, and the carbon atoms of the pyridine ring

(positions 2, 4, 5, and 6).

Modifications for Lipid-Lowering Activity
The primary goal for derivatives in this class is to maintain or improve the lipid-modifying effects

while reducing the GPR109A-mediated flushing.

Derivative Type
Structural
Modification

Impact on Activity Key Insights

Prodrugs

Esterification of the

carboxylic acid (e.g.,

Nicotinyl alcohol)

Slower release of

nicotinic acid,

potentially reducing

flushing intensity.

Efficacy is dependent

on the rate of

hydrolysis back to the

parent compound.

Amides

Conversion of the

carboxylic acid to an

amide (e.g.,

Nicotinamide)

Lacks significant lipid-

lowering and

vasodilatory

properties.[9]

The free carboxylic

acid group is critical

for GPR109A

activation and

subsequent lipid-

lowering effects.

Ring Substitutions

Addition of bulky

groups at the 2-

position (e.g., 2-Aryl

derivatives)

Can modulate

receptor binding and

selectivity.

These derivatives

have shown more

prominent anti-

inflammatory and

analgesic effects.[4][5]

Modifications for Anti-inflammatory and Analgesic
Activity
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Research has shown that substitutions on the pyridine ring can impart significant anti-

inflammatory and analgesic properties.

Compound Series
Key Structural
Feature

Experimental Data
(Example)

SAR Insights

2-Aryl Nicotinic Acids

An aryl group (e.g.,

phenyl, substituted

phenyl) at the C2

position.

Certain 2-bromoaryl

substituted derivatives

showed potent anti-

inflammatory and

analgesic efficacy.[4]

The nature and

substitution pattern of

the aryl ring are

critical. Electron-

withdrawing groups

can influence activity.

Nicotinic Acid-NSAID

Conjugates

Covalent linkage of

nicotinic acid to a

known NSAID (e.g.,

Ibuprofen).

Compounds showed

significant inhibition of

inflammatory

cytokines (TNF-α, IL-

6) and COX-2.[6]

This prodrug strategy

aims to combine the

benefits of both

molecules and may

improve gastric safety

profiles.[6]

Modifications for Antimicrobial Activity
Modification of the carboxylic acid group into hydrazides and their subsequent conversion into

acylhydrazones or 1,3,4-oxadiazolines has yielded compounds with promising antibacterial and

antifungal activities.[10]
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Compound Series
Key Structural
Feature

Experimental Data
(Example)

SAR Insights

Acylhydrazones
R-CH=N-NH-C(=O)-

Pyridine

Compound with a 5-

nitrofuran substituent

showed MIC = 1.95

µg/mL against S.

epidermidis.[10]

Acylhydrazones were

generally more active

against Gram-positive

bacteria. The nature

of the aldehyde-

derived 'R' group is a

key determinant of

potency.[10]

1,3,4-Oxadiazolines
Cyclized derivatives

from acylhydrazones.

The 3-acetyl-1,3,4-

oxadiazoline with a 5-

nitrofuran substituent

was more active

against yeasts than its

acylhydrazone

precursor.[10]

The oxadiazoline ring

system appears to be

favorable for

antifungal activity

compared to the

acylhydrazone

scaffold.[10]

Nicotinamide

Derivatives

Amide linkage with

various substituted

phenyl rings.

2-amino-N-(3-

isopropylphenyl)nicoti

namide showed

potent activity against

Candida albicans

(MIC = 0.25 μg/mL).

[7]

The position of

substituents on the N-

phenyl ring is critical

for antifungal activity.

[7]

Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental

protocols are essential. Below are representative methodologies for assessing the key

biological activities of nicotinic acid derivatives.

General Workflow for SAR Screening
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Caption: A generalized workflow for the screening of nicotinic acid derivatives.
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Protocol: In Vitro Anti-inflammatory Activity Assessment
This protocol describes the evaluation of a compound's ability to inhibit the production of nitric

oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7

macrophage cells.

Objective: To quantify the anti-inflammatory effect of nicotinic acid derivatives by measuring

nitrite concentration in cell culture supernatant.

Materials:

RAW 264.7 macrophage cell line

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

Lipopolysaccharide (LPS) from E. coli

Test compounds (nicotinic acid derivatives) dissolved in DMSO

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (NaNO₂) standard

96-well cell culture plates

Step-by-Step Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and

incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds

for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID).

Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the

negative control group. Incubate for another 24 hours.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572511?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant from

each well to a new 96-well plate. b. Prepare a standard curve using known concentrations of

sodium nitrite (0-100 µM). c. Add 50 µL of Griess Reagent Part A to each well and incubate

for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent

Part B and incubate for another 10 minutes. e. Measure the absorbance at 540 nm using a

microplate reader.

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve.

Determine the percentage of NO inhibition relative to the LPS-stimulated control. This allows

for the calculation of an IC₅₀ value for each compound.

Causality and Validation: This assay is validated by the inclusion of positive and negative

controls. A dose-dependent inhibition of nitrite production by a test compound, without causing

significant cell death (which should be checked in a parallel cytotoxicity assay like MTT),

provides trustworthy evidence of its anti-inflammatory activity.[6]

Conclusion
The nicotinic acid scaffold is a remarkably versatile platform for drug discovery. Structure-

activity relationship studies have demonstrated that specific chemical modifications can fine-

tune its biological activity, shifting its therapeutic application from a lipid-lowering agent to a

potent anti-inflammatory or antimicrobial drug. The key to unlocking its full potential lies in a

deep understanding of how structural changes influence target interaction and downstream

signaling. For researchers, the path forward involves the rational design of derivatives with

enhanced potency and selectivity, guided by the robust SAR principles established in the

literature and validated through rigorous experimental protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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